N-(5-Amino-1-carboxypentyl)iminodiacetic acid

Description

BenchChem offers high-quality N-(5-Amino-1-carboxypentyl)iminodiacetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-Amino-1-carboxypentyl)iminodiacetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-amino-2-[bis(carboxymethyl)amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O6/c11-4-2-1-3-7(10(17)18)12(5-8(13)14)6-9(15)16/h7H,1-6,11H2,(H,13,14)(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYFQYGMJENQVQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CC(C(=O)O)N(CC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

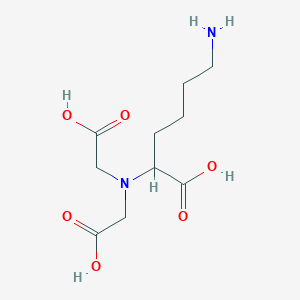

What is the structure of N-(5-Amino-1-carboxypentyl)iminodiacetic acid?

An In-depth Technical Guide to the Structure of N-(5-Amino-1-carboxypentyl)iminodiacetic Acid

Authored by: A Senior Application Scientist

Introduction

N-(5-Amino-1-carboxypentyl)iminodiacetic acid, a molecule of significant interest in biotechnology and pharmaceutical research, is a sophisticated chelating agent engineered for high-affinity binding to divalent metal ions.[1] Its unique structural architecture, derived from the amino acid L-lysine, provides a versatile platform for applications ranging from protein purification to the development of advanced biosensors.[2] This guide provides a comprehensive analysis of its structure, elucidating the relationship between its chemical composition and its functional capabilities. We will explore the core components, three-dimensional conformation, and the mechanistic basis of its utility, particularly in the context of immobilized metal affinity chromatography (IMAC).

Core Structural Identification and Properties

At its essence, N-(5-Amino-1-carboxypentyl)iminodiacetic acid is a derivative of L-lysine, where the alpha-amino group has been dicarboxymethylated. This modification transforms the simple amino acid into a powerful tetradentate chelating agent. The systematic IUPAC name for this compound is (2S)-6-amino-2-[bis(carboxymethyl)amino]hexanoic acid.[3] It is also widely known by its synonym, Nα,Nα-Bis(carboxymethyl)-L-lysine, often abbreviated as AB-NTA (Aminobutyl-NTA).[2][4]

The structural foundation is the L-lysine molecule, which provides a six-carbon chain (hexanoic acid) with two key amino groups. The modification occurs at the alpha-amino group (the one adjacent to the carboxyl group), where two carboxymethyl groups (-CH₂COOH) are attached, forming a tertiary amine. This creates the iminodiacetic acid (IDA) moiety, which is the primary metal-binding site.[1] The distal amino group at the epsilon-carbon remains free, providing a crucial point for covalent attachment to surfaces or other molecules.[2]

Physicochemical Properties Summary

| Property | Value | Source |

| CAS Number | 113231-05-3 (for (5S) form) | [3][5] |

| Molecular Formula | C₁₀H₁₈N₂O₆ | [3][4][5][6] |

| Molecular Weight | 262.26 g/mol | [3][4][5] |

| Appearance | White to pale yellowish-white powder | [4] |

| Solubility | Soluble in water and DMSO | [5] |

| Canonical SMILES | C(CCN)CN(CC(=O)O)CC(=O)O | [3][5] |

| InChIKey | SYFQYGMJENQVQT-ZETCQYMHSA-N | [3] |

Visualizing the Molecular Architecture

To fully appreciate the functionality of N-(5-Amino-1-carboxypentyl)iminodiacetic acid, a visual representation of its structure is indispensable. The following diagram illustrates the connectivity of the atoms and the key functional groups.

Caption: Relationship between structure, properties, and application.

The Chelation Mechanism: A Step-by-Step Perspective

The primary function of N-(5-Amino-1-carboxypentyl)iminodiacetic acid is to form stable complexes with divalent metal ions, most notably Nickel (Ni²⁺), Cobalt (Co²⁺), and Copper (Cu²⁺). [1][2]This process is central to its use in purifying proteins engineered with a polyhistidine tag (His-tag).

The mechanism can be broken down as follows:

-

Deprotonation: In a buffered system (typically at or above pH 7.5), the three carboxyl groups are deprotonated, acquiring a negative charge.

-

Coordination: A divalent metal ion (e.g., Ni²⁺) is introduced. The ion is attracted to the electron-rich environment of the IDA moiety.

-

Complex Formation: The Ni²⁺ ion coordinates with the tertiary nitrogen and the oxygen atoms of the three carboxylate groups, forming a stable octahedral complex. Two coordination sites on the nickel ion remain available to interact with electron donor groups.

-

Protein Binding: When a solution containing a His-tagged protein is passed over the Ni²⁺-charged surface, the imidazole side chains of the histidine residues in the tag coordinate with the available sites on the nickel ion, resulting in the specific and reversible immobilization of the protein.

Experimental Protocol: Surface Functionalization for Protein Immobilization

This protocol outlines a standard method for conjugating N-(5-Amino-1-carboxypentyl)iminodiacetic acid to an NHS-activated surface, such as a sensor chip or magnetic bead, for subsequent protein capture.

Objective: To create a metal-chelating surface for the specific capture of His-tagged proteins.

Materials:

-

NHS-activated solid support (e.g., glass slide, agarose beads)

-

N-(5-Amino-1-carboxypentyl)iminodiacetic acid

-

Coupling Buffer: 0.1 M Sodium Bicarbonate, pH 8.5

-

Quenching Buffer: 1 M Ethanolamine, pH 8.5

-

Wash Buffer: Phosphate-Buffered Saline (PBS)

-

Metal Charging Solution: 100 mM NiSO₄ in deionized water

Procedure:

-

Reagent Preparation: Prepare a 50 mM solution of N-(5-Amino-1-carboxypentyl)iminodiacetic acid in the Coupling Buffer. Ensure complete dissolution.

-

Surface Activation (if required): Follow the manufacturer's instructions to activate the solid support with NHS esters. For pre-activated surfaces, proceed to the next step.

-

Covalent Coupling:

-

Wash the NHS-activated support with ice-cold deionized water to remove preservatives.

-

Immediately add the 50 mM solution of N-(5-Amino-1-carboxypentyl)iminodiacetic acid to the support.

-

Incubate for 1-2 hours at room temperature with gentle agitation. This allows the terminal primary amine of the molecule to react with the NHS esters, forming a stable amide bond.

-

-

Quenching Unreacted Sites:

-

Remove the coupling solution.

-

Add the Quenching Buffer to the support and incubate for 30 minutes at room temperature. This deactivates any remaining NHS esters, preventing non-specific binding in subsequent steps.

-

-

Washing:

-

Wash the support thoroughly with Wash Buffer (PBS) three times to remove unreacted reagents and byproducts.

-

-

Metal Ion Charging:

-

Add the 100 mM NiSO₄ solution to the functionalized support.

-

Incubate for 30-60 minutes at room temperature.

-

Wash the support extensively with deionized water to remove unbound nickel ions.

-

-

Final Equilibration:

-

Equilibrate the support with the appropriate binding buffer (e.g., PBS with 10 mM imidazole) before introducing the His-tagged protein sample. The surface is now ready for use.

-

Conclusion

The structure of N-(5-Amino-1-carboxypentyl)iminodiacetic acid is a prime example of rational molecular design. By modifying a natural amino acid, a bifunctional molecule is created that combines a powerful metal-chelating agent with a reactive handle for surface immobilization. Its lysine backbone provides the necessary spacing and stereochemical definition, while the iminodiacetic acid moiety forms a stable complex with metal ions. This elegant fusion of structural components underpins its widespread and indispensable role in modern bioconjugation and protein science, enabling researchers and drug developers to isolate, purify, and study proteins with high specificity and efficiency.

References

- N-(5-Amino-1-carboxypentyl)iminodiacetic acid. G-Biosciences. [URL: https://www.gbiosciences.com/products/n-5-amino-1-carboxypentyl-iminodiacetic-acid]

- (5S)-N-(5-Amino-1-carboxypentyl)iminodiacetic Acid | CAS 113231-05-3. Chemical-Suppliers.com. [URL: https://www.chemical-suppliers.com/cas/113231-05-3.html]

- N-(5-AMINO-1-CARBOXYPENTYL)IMINODIACETIC ACID 160369-83-5 wiki. Guidechem. [URL: https://www.guidechem.com/wiki/N-(5-AMINO-1-CARBOXYPENTYL)IMINODIACETIC-ACID-160369-83-5.html]

- (5S)-N-(5-Amino-1-carboxypentyl) iminodiacetic acid hydrate | 941689-36-7. Fine & Organics. [URL: https://www.fine-organics.com/product/FA17395/(5s)-n-(5-amino-1-carboxypentyl)

- N-(5-Amino-1-carboxypentyl)iminodiacetic acid | 129179-17-5. Benchchem. [URL: https://www.benchchem.com/product/b5678]

- N-(5-AMINO-1-CARBOXYPENTYL)IMINODIACETIC ACID, 160369-83-5. BroadPharm. [URL: https://broadpharm.com/products/bp-21387-n-5-amino-1-carboxypentyl-iminodiacetic-acid.html]

- N-(5-Amino-1-carboxypentyl)iminodiacetic acid | C10H18N2O6 | CID 7019830. PubChem, National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/7019830]

- (S)-N-(5-AMINO-1-CARBOXYPENTYL)IMINODIACETIC ACID HYDRATE. ChemicalBook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB01073767_EN.htm]

- N-(5-Amino-1-carboxypentyl)iminodiaceticacid | 129179-17-5. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB61073766.htm]

Sources

- 1. benchchem.com [benchchem.com]

- 2. biosynth.com [biosynth.com]

- 3. N-(5-Amino-1-carboxypentyl)iminodiacetic acid | C10H18N2O6 | CID 7019830 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N-(5-Amino-1-carboxypentyl)iminodiacetic acid [gbiosciences.com]

- 5. (5S)-N-(5-Amino-1-carboxypentyl)iminodiacetic Acid | CAS 113231-05-3 | Chemical-Suppliers [chemical-suppliers.eu]

- 6. Page loading... [wap.guidechem.com]

An In-Depth Technical Guide to N-(5-Amino-1-carboxypentyl)iminodiacetic Acid: A Versatile Chelating Agent in Modern Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(5-Amino-1-carboxypentyl)iminodiacetic acid, a derivative of the amino acid L-lysine, is a powerful quadridentate chelating agent with significant applications across various scientific disciplines. Its ability to form stable complexes with a range of metal ions has made it an invaluable tool in protein purification, peptide synthesis, biosensor development, and even as a modulator of cellular signaling pathways. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and key applications, with a focus on the practical insights and methodologies required for its successful implementation in a research and development setting.

Part 1: Core Compound Profile

Chemical Identity and CAS Numbers

The formal chemical name for the topic compound is Nα,Nα-Bis(carboxymethyl)-L-lysine . It is also frequently referred to by several synonyms, including (5S)-N-(5-Amino-1-carboxypentyl)iminodiacetic acid and Aminobutyl-NTA.

It is important to note that several CAS (Chemical Abstracts Service) numbers are associated with this compound, which can refer to different forms such as stereoisomers, hydrates, or salts. The most commonly encountered CAS numbers are:

-

113231-05-3: Refers to the (5S)-stereoisomer, which is the L-lysine form.[1]

-

941689-36-7: Often designates the hydrate form of the compound.[2]

-

160369-83-5 and 129179-17-5: Also used to identify this chemical.

For the purposes of this guide, we will primarily focus on the L-stereoisomer, which is the most relevant for biological applications.

Physicochemical Properties

A thorough understanding of the physicochemical properties of Nα,Nα-Bis(carboxymethyl)-L-lysine is essential for its effective use.

| Property | Value |

| Molecular Formula | C10H18N2O6 |

| Molecular Weight | 262.26 g/mol |

| Appearance | White to off-white or pale yellowish powder |

| Purity | Typically ≥97.0% (HPLC) |

| Melting Point | >208 °C |

| Solubility | Soluble in water, DMSO, and DMSO:DMF (1:1) |

| Storage | Stable at ambient temperature, though storage at 2-8°C is recommended for long-term stability |

Part 2: Synthesis and Preparation

While commercially available, understanding the synthesis of Nα,Nα-Bis(carboxymethyl)-L-lysine provides valuable insight into its chemistry and potential modifications. The synthesis is typically achieved through the carboxymethylation of the α-amino group of L-lysine.

Representative Synthesis Protocol

This protocol is a representative method for the synthesis of Nα,Nα-Bis(carboxymethyl)-L-lysine.

Materials:

-

L-lysine hydrochloride

-

Bromoacetic acid

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Activated carbon

-

Ethanol

Procedure:

-

Dissolution: Dissolve L-lysine hydrochloride in deionized water.

-

Alkylation: While maintaining a basic pH (around 10-11) with the addition of NaOH, slowly add a solution of bromoacetic acid. The reaction is typically carried out at an elevated temperature (e.g., 50-60°C) and monitored for completion (e.g., by TLC or HPLC).

-

Neutralization and Purification: Once the reaction is complete, carefully neutralize the mixture with HCl. The solution may be decolorized with activated carbon.

-

Crystallization: The product is typically crystallized from an ethanol/water mixture.

-

Drying: The resulting crystals are filtered, washed with ethanol, and dried under vacuum.

Caption: A simplified workflow for the synthesis of Nα,Nα-Bis(carboxymethyl)-L-lysine.

Part 3: Key Applications

Immobilized Metal Affinity Chromatography (IMAC)

The primary application of Nα,Nα-Bis(carboxymethyl)-L-lysine is in the preparation of affinity chromatography resins for the purification of polyhistidine-tagged (His-tagged) proteins.[1] Its quadridentate nature allows it to securely chelate a metal ion (commonly Ni2+, Co2+, Cu2+, or Zn2+) while leaving two coordination sites available to bind to the histidine residues of the His-tag.

3.1.1. Preparation of Nα,Nα-Bis(carboxymethyl)-L-lysine-Agarose Resin

Materials:

-

Epoxy-activated agarose beads (e.g., Sepharose)

-

Nα,Nα-Bis(carboxymethyl)-L-lysine

-

Coupling buffer (e.g., 0.1 M sodium carbonate buffer, pH 9.5)

-

Blocking solution (e.g., 1 M ethanolamine, pH 8.0)

-

Wash buffers (e.g., water, 1 M NaCl)

-

Metal salt solution (e.g., 50 mM NiSO4)

Procedure:

-

Resin Activation: Wash the epoxy-activated agarose beads with deionized water.

-

Coupling: Suspend the beads in the coupling buffer containing dissolved Nα,Nα-Bis(carboxymethyl)-L-lysine. Incubate with gentle mixing overnight at room temperature.

-

Blocking: Wash the resin to remove unreacted ligand. Resuspend the beads in the blocking solution and incubate for 4-6 hours to block any remaining active epoxy groups.

-

Washing: Thoroughly wash the resin with water and then with a high salt buffer (e.g., 1 M NaCl) to remove any non-covalently bound material.

-

Metal Charging: Equilibrate the resin with deionized water and then incubate with the metal salt solution to charge the resin with the desired metal ion.

-

Final Wash: Wash the charged resin with water and then with the desired binding buffer for protein purification.

Caption: Workflow for the preparation of a metal-chelate affinity resin.

3.1.2. Protocol for His-Tagged Protein Purification

Buffers:

-

Lysis Buffer: 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0.

-

Wash Buffer: 50 mM Tris-HCl, 300 mM NaCl, 20 mM imidazole, pH 8.0.

-

Elution Buffer: 50 mM Tris-HCl, 300 mM NaCl, 250 mM imidazole, pH 8.0.

Procedure:

-

Column Equilibration: Equilibrate the prepared affinity resin in a chromatography column with 5-10 column volumes of Lysis Buffer.

-

Sample Loading: Load the clarified cell lysate containing the His-tagged protein onto the column.

-

Washing: Wash the column with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound His-tagged protein with Elution Buffer. Collect fractions and analyze by SDS-PAGE.

Drug Development: Bitter Taste Receptor Modulation

An exciting application of Nα,Nα-Bis(carboxymethyl)-L-lysine is in the field of drug development as a potent modulator of the bitter taste receptor T2R4. It has been identified as a competitive inhibitor of T2R4 with an impressive IC50 of 59 nM.[3] Furthermore, it acts as an inverse agonist on this receptor, meaning it can reduce its basal activity.[3] This discovery opens up possibilities for using this molecule or its derivatives to modulate bitter taste perception, which can be beneficial in improving the palatability of oral pharmaceuticals.

Peptide Synthesis and Biosensor Applications

Nα,Nα-Bis(carboxymethyl)-L-lysine is also utilized in solid-phase peptide synthesis (SPPS), where its chelating properties can be incorporated into peptides to create metal-binding sites. For biosensor applications, the terminal amino group allows for its covalent attachment to sensor surfaces, such as gold nanoparticles. Once immobilized and charged with a metal ion, it can be used to capture His-tagged proteins or other molecules with metal-binding affinities, enabling detection through various analytical techniques.

Part 4: Quantitative Data and Performance

Conclusion

N-(5-Amino-1-carboxypentyl)iminodiacetic acid is a versatile and powerful tool for researchers in the life sciences. Its robust chelating properties, coupled with its origins from a natural amino acid, make it suitable for a wide range of applications, from routine protein purification to the more nuanced fields of drug discovery and biosensor engineering. A clear understanding of its chemical characteristics and the practical methodologies for its use, as outlined in this guide, will enable scientists and drug development professionals to fully leverage the potential of this remarkable molecule.

References

-

G-Biosciences. N-(5-Amino-1-carboxypentyl)iminodiacetic acid. [Link]

-

Pydi, S. P., et al. (2014). Amino Acid Derivatives as Bitter Taste Receptor (T2R) Blockers. Journal of Biological Chemistry, 289(36), 25054–25066. [Link]

Sources

An In-depth Technical Guide to N-(5-Amino-1-carboxypentyl)iminodiacetic Acid (ACIDA) Research

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

N-(5-Amino-1-carboxypentyl)iminodiacetic acid (ACIDA), also known as N2,N2-bis(carboxymethyl)-L-lysine, is a functionalized amino acid derivative that has garnered significant interest for its metal-chelating properties. This guide provides a comprehensive technical overview of ACIDA, from its fundamental chemical synthesis and physicochemical characteristics to its applications, particularly as a foundational scaffold for the development of radiopharmaceuticals. We will delve into the coordination chemistry of ACIDA with medically relevant metal ions and explore the evolution from this basic structure to more advanced bifunctional chelators used in modern nuclear medicine for PET and SPECT imaging and targeted radionuclide therapy. This document serves as a resource for researchers and drug development professionals, offering detailed protocols, comparative data, and a forward-looking perspective on the utility of ACIDA and its derivatives in medicine.

Introduction

The precise control of metal ions is a cornerstone of numerous biomedical applications, from contrast agents in magnetic resonance imaging (MRI) to the targeted delivery of therapeutic radionuclides. At the heart of this control are chelating agents, molecules capable of forming stable, multidentate complexes with metal ions.[1] An ideal chelator for in vivo applications must exhibit high affinity and selectivity for the chosen metal ion, form a complex that is kinetically inert under physiological conditions, and possess functional groups for covalent attachment to a targeting biomolecule, such as a peptide or antibody.

N-(5-Amino-1-carboxypentyl)iminodiacetic acid (ACIDA): A Lysine-Derived Chelator

N-(5-Amino-1-carboxypentyl)iminodiacetic acid (ACIDA) is a derivative of the essential amino acid L-lysine, featuring an iminodiacetic acid (IDA) moiety attached to the alpha-nitrogen.[2] This structure confers upon ACIDA the ability to act as a multidentate ligand, coordinating with metal ions through its nitrogen atoms and the oxygen atoms of its carboxylate groups.[3] The inherent biocompatibility of its lysine backbone, coupled with the chelating capability of the IDA group, makes ACIDA an attractive platform for various biomedical applications.[4]

The structure of ACIDA provides two key functionalities: the IDA group for metal chelation and the terminal amino group on the lysine side-chain, which allows for conjugation to other molecules.[5] This bifunctional nature is a critical attribute for the design of targeted drug delivery systems and imaging agents.

Scope and Purpose of this Guide

This technical guide aims to provide a deep dive into the science of ACIDA. We will begin by examining its synthesis and physicochemical properties. The core of this guide will then focus on its role as a metal chelator, with a particular emphasis on its relevance to the development of radiopharmaceuticals. While ACIDA itself represents a foundational chelating structure, this guide will also bridge the gap to more advanced derivatives that have been engineered for superior performance in clinical applications. By providing detailed protocols and comparative insights, this document is intended to equip researchers and drug development professionals with the knowledge to effectively utilize and innovate upon the ACIDA scaffold.

Synthesis and Physicochemical Characterization of ACIDA

The synthesis of ACIDA and its derivatives requires careful consideration of protecting group strategies to ensure regioselective reactions. The presence of multiple amino and carboxyl groups necessitates a synthetic route that allows for the selective modification of the alpha-amino group while preserving the reactivity of the epsilon-amino group for subsequent conjugation.

Synthetic Routes for ACIDA Derivatives

A common strategy for the synthesis of ACIDA for use in further conjugations, such as in peptide synthesis, involves the use of protected lysine derivatives. A representative synthetic scheme starts with L-lysine with its epsilon-amino group protected, for example, with a tert-butyloxycarbonyl (Boc) group.

Step-by-Step Protocol: Synthesis of N2,N2-Bis(carboxymethyl)-N6-Boc-L-lysine [1]

-

Starting Material: H-Lys(Boc)-OH (Nε-tert-butyloxycarbonyl-L-lysine).

-

Alkylation: The α-amino group of H-Lys(Boc)-OH is alkylated using a haloacetic acid, typically bromoacetic acid, under basic conditions. The reaction is generally performed in an aqueous medium with a suitable base, such as sodium hydroxide, to neutralize the hydrobromic acid formed during the reaction.

-

Reaction Conditions: The reaction mixture is typically stirred at an elevated temperature for several hours to drive the dialkylation to completion.

-

Work-up and Purification: Upon completion, the reaction mixture is acidified to protonate the carboxyl groups. The product, N2,N2-Bis(carboxymethyl)-N6-Boc-L-lysine, is then isolated, often through extraction or crystallization. Purification can be achieved by recrystallization or chromatography.

A similar strategy can be employed using a benzyloxycarbonyl (Z) protecting group on the epsilon-amino group, yielding N6-Carbobenzyloxy-N2,N2-bis(carboxymethyl)-L-lysine.[3] This protected form is also useful in various synthetic applications.[3]

Caption: Synthetic scheme for N2,N2-Bis(carboxymethyl)-N6-Boc-L-lysine.

Physicochemical Properties

The physicochemical properties of ACIDA are crucial for its function as a chelator and for its behavior in biological systems.

| Property | Value / Description | Reference |

| Molecular Formula | C10H18N2O6 | [2] |

| Molecular Weight | 262.26 g/mol | [2] |

| Appearance | White to off-white powder | [6] |

| Solubility | Soluble in water. | |

| pKa Values | Multiple pKa values corresponding to the three carboxyl groups and two amino groups. Specific values are not widely reported in the literature and would need to be determined experimentally. | |

| Lipophilicity (LogP) | Expected to be low due to the presence of multiple charged groups at physiological pH, indicating high hydrophilicity. |

Metal Chelation Chemistry of ACIDA

The iminodiacetic acid moiety of ACIDA is a well-established chelating group. The nitrogen atom and the two carboxylate groups can form two five-membered chelate rings with a metal ion, leading to thermodynamically stable complexes.[3]

Coordination with Medically Relevant Metal Ions

In the context of drug development, particularly for radiopharmaceuticals, the ability of a chelator to form stable complexes with specific radionuclides is paramount. Key radionuclides for PET and SPECT imaging and therapy include Gallium-68 (⁶⁸Ga), Lutetium-177 (¹⁷⁷Lu), Copper-64 (⁶⁴Cu), and Zirconium-89 (⁸⁹Zr).

While ACIDA possesses the necessary donor atoms to coordinate these metals, the open-chain structure of the IDA group generally leads to lower kinetic inertness compared to macrocyclic chelators like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid). This has driven the development of more advanced chelators that build upon the fundamental coordinating principles of IDA.

Thermodynamic Stability and Kinetic Inertness

The thermodynamic stability of a metal complex is described by its stability constant (log K), with higher values indicating a stronger metal-ligand interaction.[7] However, for in vivo applications, kinetic inertness—the resistance of the complex to dissociation—is often more critical. An ideal radiometal complex should not release the radionuclide in the body, as this can lead to off-target radiation exposure and poor image quality.

Specific stability constants for ACIDA with many medically relevant metals are not extensively reported in the literature, which itself is an indication that the field has largely moved towards more robust chelating systems for these applications.

Applications in Radiopharmaceutical Sciences: From ACIDA to Advanced Chelators

The primary application of ACIDA-like structures in modern drug development is as bifunctional chelators (BFCs). A BFC is a molecule that can bind a metal ion and be covalently attached to a targeting vector, such as a peptide or antibody. This allows for the targeted delivery of the radiometal to a specific biological target, such as a tumor receptor.

Caption: Conceptual workflow of a bifunctional chelator in a targeted radiopharmaceutical.

The Evolution to Advanced Chelators: The Case of AAZTA

While ACIDA provides a conceptual basis, research has shown that for demanding applications like in vivo radiometal chelation, more sophisticated structures are required. A prime example is AAZTA (6-[Bis(carboxymethyl)amino]-1,4-bis(carboxymethyl)-6-methyl-1,4-diazepane).[5] AAZTA incorporates an IDA-like functionality within a seven-membered macrocyclic backbone. This pre-organized structure leads to faster radiolabeling kinetics and improved complex stability compared to open-chain chelators.[8]

AAZTA has demonstrated efficient labeling with ⁶⁸Ga, ¹⁷⁷Lu, and ¹¹¹In under mild conditions (room temperature), which is a significant advantage when working with sensitive biomolecules.[5][8]

Step-by-Step Protocol: ⁶⁸Ga-Labeling of a Peptide-Chelator Conjugate

The following is a general protocol for the radiolabeling of a peptide conjugated to a bifunctional chelator, which can be adapted for various chelator-peptide combinations.

-

⁶⁸Ga Elution: Elute ⁶⁸Ga from a ⁶⁸Ge/⁶⁸Ga generator using 0.1 N HCl.[9][10]

-

Buffering: Add a suitable buffer, such as sodium acetate, to the ⁶⁸Ga eluate to adjust the pH to the optimal range for the specific chelator (typically pH 3.5-5.5).

-

Incubation: Add the peptide-chelator conjugate to the buffered ⁶⁸Ga solution. Incubate the reaction mixture at a specified temperature (ranging from room temperature to 95°C, depending on the chelator) for a short period (typically 5-15 minutes).[9]

-

Quality Control: After the incubation period, perform quality control to determine the radiochemical purity of the product. This is commonly done using radio-TLC or radio-HPLC.

-

Purification: If necessary, purify the radiolabeled peptide from unchelated ⁶⁸Ga and other impurities using a solid-phase extraction cartridge (e.g., C18 Sep-Pak).

Caption: A typical workflow for the ⁶⁸Ga-labeling of a peptide-chelator conjugate.

Future Directions and Conclusion

N-(5-Amino-1-carboxypentyl)iminodiacetic acid (ACIDA) represents a foundational and versatile molecule in the field of metal chelation. Its lysine backbone provides a biocompatible scaffold and a convenient handle for conjugation, while the iminodiacetic acid moiety offers fundamental metal-binding capabilities.

While the direct application of ACIDA as a bifunctional chelator for in vivo radiopharmaceutical applications has been largely superseded by more advanced, often macrocyclic, systems like DOTA and AAZTA that offer superior kinetic inertness, the study of ACIDA remains highly relevant. It serves as an excellent model system for understanding the principles of metal coordination and provides a valuable building block in synthetic chemistry for creating more complex molecules with tailored properties.[1]

Future research may focus on incorporating the ACIDA motif into larger, pre-organized structures to enhance stability, or on developing novel conjugation chemistries to attach ACIDA to a wider range of biomolecules. For researchers and drug development professionals, a thorough understanding of the chemistry and properties of ACIDA provides a solid foundation for innovation in the design of targeted imaging and therapeutic agents.

References

-

Liu, S., Li, D., & Wang, F. (2022). The Chemical Scaffold of Theranostic Radiopharmaceuticals: Radionuclide, Bifunctional Chelator, and Pharmacokinetics Modifying Linker. Molecules, 27(19), 6231. Available from: [Link]

-

PubChem. N-(5-Amino-1-carboxypentyl)iminodiacetic acid. Available from: [Link]

-

G-Biosciences. N-(5-Amino-1-carboxypentyl)iminodiacetic acid. Available from: [Link]

-

Astral Scientific. N6-Carbobenzyloxy-N2,N2-bis(carboxymethyl)-L-lysine. Available from: [Link]

-

Banerjee, S. R., Pullambhatla, M., Byun, Y., et al. (2011). 68Ga-Labeled Inhibitors of Prostate-Specific Membrane Antigen (PSMA) for Imaging Prostate Cancer. Journal of Medicinal Chemistry, 54(17), 6271–6281. Available from: [Link]

-

Anderegg, G., Arnaud-Neu, F., Delgado, R., et al. (2005). Critical Evaluation of Stability Constants of Metal Complexes of Complexones for Biomedical and Environmental Applications. Pure and Applied Chemistry, 77(8), 1445-1495. Available from: [Link]

-

Khan, I., & Khan, A. (2020). Stability Constants of Metal Complexes in Solution. In Modern Applications of Chemical Engineering. IntechOpen. Available from: [Link]

-

Trey, J. E., Boschi, S., & Ruble, G. (2022). Good practices for 68Ga radiopharmaceutical production. EJNMMI Radiopharmacy and Chemistry, 7(1), 22. Available from: [Link]

-

ResearchGate. Experimental stability constants for metal(II) chelates with α-amino acids. Available from: [Link]

-

IUPAC. IUPAC Publications of Compilations and Critical Evaluations of Stability Constants. Available from: [Link]

-

ResearchGate. Stability constants of complexes with amino acids and cytosine. Available from: [Link]

-

Zhang, Y., Li, Y., Zhang, Y., et al. (2023). Design, Synthesis, and Biological Evaluation of a Novel [18F]-Labeled Arginine Derivative for Tumor Imaging. Molecules, 28(20), 7111. Available from: [Link]

Sources

- 1. N2,N2-Bis(carboxyMethyl) N6-Boc-L-lysine synthesis - chemicalbook [chemicalbook.com]

- 2. Preparation of 177 Lu-labeled Nimotuzumab for radioimmunotherapy of EGFR-positive cancers: Comparison of DOTA and CHX-A″-DTPA as bifunctional chelators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. biosynth.com [biosynth.com]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. N2,N2-Bis(carboxymethyl)-L-lysine, 1G | Labscoop [labscoop.com]

- 7. scispace.com [scispace.com]

- 8. Effect of the versatile bifunctional chelator AAZTA5 on the radiometal labelling properties and the in vitro performance of a gastrin releasing peptide receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 68Ga-Labeled Inhibitors of Prostate-Specific Membrane antigen (PSMA) for Imaging Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. d-nb.info [d-nb.info]

The Advent of a Superior Chelating Agent: A Technical Guide to the Discovery and History of Nα,Nα-Bis(carboxymethyl)-L-lysine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Purification Perfection

In the landscape of protein science and biopharmaceutical development, the purification of recombinant proteins stands as a cornerstone technology. The ability to isolate a protein of interest from a complex cellular milieu with high purity and yield is paramount for functional studies, structural biology, and therapeutic applications. The advent of affinity chromatography revolutionized this process, and within this domain, Immobilized Metal Affinity Chromatography (IMAC) has emerged as a particularly powerful and widely adopted technique. This guide delves into the discovery and history of a key molecule that significantly advanced the field of IMAC: N-(5-Amino-1-carboxypentyl)iminodiacetic acid, more commonly known as Nα,Nα-Bis(carboxymethyl)-L-lysine. We will explore its rational design, the scientific context of its development, its intrinsic chemical properties, and its enduring impact on protein science.

The Pre-existing Landscape: Limitations of Early IMAC Resins

The principle of IMAC, first described in the 1970s, is predicated on the ability of certain amino acid residues on a protein's surface, notably histidine, to form coordination bonds with transition metal ions (e.g., Ni²⁺, Co²⁺, Cu²⁺) that are immobilized on a solid support.[1] Early IMAC resins predominantly utilized iminodiacetic acid (IDA) as the chelating agent to tether the metal ions to the chromatography matrix.

While functional, IDA-based resins had inherent limitations. IDA is a tridentate chelating agent, meaning it forms three coordination bonds with the metal ion.[2] For a metal ion like Nickel(II), which has a coordination number of six, this leaves three coordination sites available to interact with the target protein. This relatively high number of available sites, while facilitating protein binding, also led to a higher degree of non-specific binding from endogenous proteins with exposed histidine residues, compromising the purity of the final eluate.[3] Furthermore, the relatively weak chelation of the metal ion by IDA resulted in significant metal ion leaching during the purification process, which could negatively impact the integrity and function of the target protein and required subsequent removal.[4]

The Innovation of a Quadridentate Chelator: The Discovery of Nα,Nα-Bis(carboxymethyl)-L-lysine

Recognizing the shortcomings of IDA, a team of scientists led by E. Hochuli at Hoffmann-La Roche & Co. Ltd. sought to develop a superior chelating agent. Their work, published in a seminal 1987 paper in the Journal of Chromatography, introduced a "novel nitrilotriacetic acid adsorbent".[5] This new chelator was Nα,Nα-Bis(carboxymethyl)-L-lysine, a derivative of the amino acid lysine, featuring a nitrilotriacetic acid (NTA) moiety.

The key innovation of Nα,Nα-Bis(carboxymethyl)-L-lysine lies in its quadridentate nature. The NTA group forms four coordination bonds with the metal ion, leaving only two sites available for interaction with the polyhistidine tag of the recombinant protein.[6] This seemingly simple modification had profound consequences for the performance of the IMAC resin.

Enhanced Specificity and Reduced Non-Specific Binding

By occupying more of the metal ion's coordination sphere, the NTA-based chelator significantly reduced the likelihood of non-specific interactions with other proteins in the cell lysate.[2] This resulted in a dramatic improvement in the purity of the eluted His-tagged protein. The design was particularly effective for the newly emerging technology of expressing recombinant proteins with a genetically encoded polyhistidine tag (His-tag), a short stretch of six or more histidine residues.[4] The high local concentration of histidine residues in the His-tag could efficiently occupy the two available coordination sites on the Ni-NTA complex, leading to highly selective binding.

Increased Metal Ion Stability and Reduced Leaching

The quadridentate chelation of the metal ion by the NTA group created a much more stable complex compared to the tridentate IDA.[4] This significantly minimized the problematic issue of metal ion leaching during the binding and washing steps of the chromatography process, leading to a cleaner and more reliable purification system.[3]

The development of this novel chelating agent was a pivotal moment in the history of protein purification. It provided a robust and highly specific method for isolating recombinant proteins, which greatly facilitated research in molecular biology, biochemistry, and drug discovery. A subsequent patent application further solidified the utility of N,N-bis(carboxymethyl)-lysine coupled to a solid support for this purpose, while also noting the high cost of this reagent as a driving factor for further innovation.[7]

Chemical Properties and Synthesis

Nα,Nα-Bis(carboxymethyl)-L-lysine is a synthetic amino acid derivative. Its structure combines the backbone of L-lysine with two carboxymethyl groups attached to the α-amino nitrogen, forming the NTA functional group.

| Property | Value |

| IUPAC Name | (2S)-6-amino-2-[bis(carboxymethyl)amino]hexanoic acid[8] |

| Molecular Formula | C10H18N2O6[8] |

| Molecular Weight | 262.26 g/mol [8] |

| CAS Number | 113231-05-3[8] |

The synthesis of Nα,Nα-Bis(carboxymethyl)-L-lysine typically involves the alkylation of the α-amino group of L-lysine with a haloacetic acid, such as bromoacetic acid or chloroacetic acid, under basic conditions. The ε-amino group of lysine is typically protected during this reaction and deprotected subsequently.

Illustrative Synthesis Workflow

Caption: A generalized workflow for the synthesis of Nα,Nα-Bis(carboxymethyl)-L-lysine.

Coordination Chemistry and Mechanism of Action

The efficacy of Nα,Nα-Bis(carboxymethyl)-L-lysine as a chelating agent in IMAC is rooted in the principles of coordination chemistry. The NTA moiety, with its central nitrogen atom and three carboxylate groups, acts as a tetradentate ligand, forming a stable octahedral complex with a Ni²⁺ ion.[6]

The Ni-NTA Complex

When immobilized on a chromatography resin, the Nα,Nα-Bis(carboxymethyl)-L-lysine is typically coupled via its ε-amino group through a spacer arm to the solid support. The NTA headgroup then chelates a Ni²⁺ ion, leaving two coordination sites occupied by labile water molecules.

Caption: Schematic of the immobilized Ni-NTA complex before protein binding.

Interaction with the Polyhistidine Tag

During the purification process, the two labile water molecules are displaced by the imidazole side chains of two histidine residues from the His-tag of the target protein.[7] The binding affinity is significantly enhanced by the chelation effect, where multiple histidine residues in the tag cooperate to bind to the immobilized Ni²⁺ ions. This multivalent interaction is the basis for the high specificity and affinity of the His-tag system.

Elution of the bound protein is typically achieved by introducing a high concentration of a competing ligand, such as imidazole, which displaces the His-tag from the Ni-NTA complex, or by lowering the pH to protonate the imidazole side chains, thereby disrupting their coordination with the nickel ion.

Evolution of Applications

While initially developed for the purification of His-tagged proteins, the unique properties of Nα,Nα-Bis(carboxymethyl)-L-lysine have led to its application in a broader range of biotechnological contexts.

-

Protein Immobilization: The specific and oriented immobilization of His-tagged proteins on Ni-NTA functionalized surfaces is widely used in various analytical techniques, including surface plasmon resonance (SPR) for studying protein-protein and protein-ligand interactions, and on biosensor surfaces.[9]

-

Radiopharmaceuticals: The strong chelating properties of NTA derivatives have been exploited in the development of radiopharmaceuticals for diagnostic imaging and therapeutic applications, where stable chelation of a radioisotope is critical.[10]

-

Nanoparticle Functionalization: Nα,Nα-Bis(carboxymethyl)-L-lysine and its derivatives are used to functionalize nanoparticles for targeted drug delivery and diagnostic applications, leveraging the specific interaction with His-tagged biomolecules.[11]

Comparative Analysis with Other Chelating Agents

The superiority of NTA over IDA for IMAC is well-established. However, other chelating agents have also been developed. A brief comparison is provided below:

| Chelating Agent | Denticity | Metal Coordination Sites Occupied | Available for Protein Binding | Metal Ion Leaching | Specificity |

| IDA (Iminodiacetic acid) | Tridentate | 3 | 3 | High | Lower |

| NTA (Nitrilotriacetic acid) | Quadridentate | 4 | 2 | Low | High |

| TED (Tris(carboxymethyl)ethylenediamine) | Pentadentate | 5 | 1 | Very Low | Very High |

While TED offers even lower metal leaching and higher specificity, NTA, as embodied by Nα,Nα-Bis(carboxymethyl)-L-lysine, represents a well-balanced "gold standard" for His-tag protein purification, offering a combination of high binding capacity, good specificity, and low metal ion leaching that is suitable for a wide range of applications.[2]

Conclusion: An Enduring Legacy

The discovery and development of Nα,Nα-Bis(carboxymethyl)-L-lysine by Hochuli and his team marked a significant milestone in the history of protein purification. By applying rational design principles based on coordination chemistry, they created a chelating agent that overcame the key limitations of its predecessors. The resulting Ni-NTA affinity matrix became an enabling technology that, in concert with the development of the His-tag, democratized protein purification, making it a routine and highly efficient process in laboratories worldwide. Its impact continues to be felt across the spectrum of life sciences, from fundamental biological research to the development of life-saving biotherapeutics.

References

-

Hochuli, E., Döbeli, H., & Schacher, A. (1987). New metal chelate adsorbent selective for proteins and peptides containing neighbouring histidine residues. Journal of Chromatography A, 411, 177–184. [Link][5]

-

Porath, J., Carlsson, J., Olsson, I., & Belfrage, G. (1975). Metal chelate affinity chromatography, a new approach to protein fractionation. Nature, 258(5536), 598–599. [Link]

-

Hochuli, E., Bannwarth, W., Döbeli, H., Gentz, R., & Stüber, D. (1988). Genetic approach to facilitate purification of recombinant proteins with a novel metal chelate adsorbent. Bio/Technology, 6(11), 1321–1325. [Link]

-

G-Biosciences. N-(5-Amino-1-carboxypentyl)iminodiacetic acid. [Link][12]

-

PubChem. N-(5-Amino-1-carboxypentyl)iminodiacetic acid. [Link][8]

-

G-Biosciences. (2014). What You Need to Know About NTA and IDA Ligands. [Link]

-

The Wolfson Centre for Applied Structural Biology. Ni-NTA His•Bind® Resins. [Link][6]

-

K-Protein. (2025). Complete analysis of tag protein purification fillers: an in-depth guide from principles to applications. [Link][2]

-

Gu, H., Ho, P. L., Tsang, K. W., Wang, L., & Xu, B. (2006). Highly-Efficient Purification of Native Polyhistidine-tagged Proteins by Multivalent NTA-modified Magnetic Nanoparticles. Chemical Communications, (18), 1966–1968. [Link][13]

-

United States Patent US 2013/0196395 A1. (2013). Method for binding a polycarboxylic acid to a solid phase. [Link][7]

-

Fine Organics. (5S)-N-(5-Amino-1-carboxypentyl) iminodiacetic acid hydrate. [Link][9]

Sources

- 1. New metal chelate adsorbent selective for proteins and peptides containing neighbouring histidine residues. | Semantic Scholar [semanticscholar.org]

- 2. Complete analysis of tag protein purification fillers: an in-depth guide from principles to applications [absin.net]

- 3. DFT Study on the His-Tag Binding Affinity of Metal Ions in Modeled Hexacationic Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. columbia.edu [columbia.edu]

- 5. New metal chelate adsorbent selective for proteins and peptides containing neighbouring histidine residues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. wolfson.huji.ac.il [wolfson.huji.ac.il]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. N-(5-Amino-1-carboxypentyl)iminodiacetic acid | C10H18N2O6 | CID 7019830 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. biosynth.com [biosynth.com]

- 10. Reaction & Application on synthetic works of (S)-N-(5-Amino-1-Carboxypentyl)Iminodiacetic Acid Hydrate_Chemicalbook [chemicalbook.com]

- 11. benchchem.com [benchchem.com]

- 12. N-(5-Amino-1-carboxypentyl)iminodiacetic acid [gbiosciences.com]

- 13. Highly-Efficient Purification of Native Polyhistidine-tagged Proteins by Multivalent NTA-modified Magnetic Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of N-(5-Amino-1-carboxypentyl)iminodiacetic Acid: A Technical Guide

Introduction

N-(5-Amino-1-carboxypentyl)iminodiacetic acid, also known as Nα,Nα-bis(carboxymethyl)-L-lysine, is a lysine derivative of significant interest in various scientific domains.[1][2] Its strong metal-chelating properties make it a valuable tool in affinity chromatography for the purification of histidine-tagged proteins, as well as in the development of radiopharmaceuticals for diagnostic and therapeutic applications.[3][4][5] A thorough understanding of its molecular structure is paramount for its effective application, and this is where spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) become indispensable.

This technical guide provides an in-depth analysis of the NMR and MS data for N-(5-Amino-1-carboxypentyl)iminodiacetic acid. It is intended for researchers, scientists, and professionals in drug development who are utilizing or planning to utilize this compound in their work. The guide will not only present the spectroscopic data but also delve into the rationale behind the experimental approaches and the interpretation of the obtained spectra, ensuring a comprehensive understanding of the molecule's structural attributes.

Molecular Structure and Properties

A clear visualization of the molecular structure is fundamental to interpreting spectroscopic data. The structure of N-(5-Amino-1-carboxypentyl)iminodiacetic acid is presented below.

Caption: Molecular Structure of N-(5-Amino-1-carboxypentyl)iminodiacetic acid.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions.[6] This information allows for the determination of a molecule's molecular weight and can provide insights into its structure through fragmentation analysis. For a molecule like N-(5-Amino-1-carboxypentyl)iminodiacetic acid, Electrospray Ionization (ESI) is a suitable soft ionization technique that allows the intact molecule to be ionized with minimal fragmentation.[3]

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation: A dilute solution of N-(5-Amino-1-carboxypentyl)iminodiacetic acid is prepared in a suitable solvent mixture, such as water:acetonitrile with a small amount of formic acid to promote protonation.

-

Instrumentation: A high-resolution mass spectrometer equipped with an ESI source is used for analysis.

-

Data Acquisition: The sample solution is infused into the ESI source. The instrument is operated in positive ion mode to detect protonated molecules ([M+H]⁺) and other adducts like the sodium adduct ([M+Na]⁺). A full scan mass spectrum is acquired over a relevant m/z range.

Expected Mass Spectrometry Data

The molecular formula for N-(5-Amino-1-carboxypentyl)iminodiacetic acid is C₁₀H₁₈N₂O₆, with a monoisotopic mass of 262.1165 g/mol .[1]

| Ion Species | Calculated m/z | Observed m/z |

| [M+H]⁺ | 263.1238 | 397.19 (for a benzyl-protected derivative)[3] |

| [M+Na]⁺ | 285.1057 | 419.18 (for a benzyl-protected derivative)[3] |

Note: The observed m/z values are for a benzyl-protected derivative as found in the literature. The expected values for the parent compound are calculated based on its molecular formula.

Interpretation of Mass Spectra

The primary goal of the ESI-MS analysis is to confirm the molecular weight of the compound. The presence of a prominent peak corresponding to the [M+H]⁺ ion at m/z 263.1238 would provide strong evidence for the successful synthesis or identification of N-(5-Amino-1-carboxypentyl)iminodiacetic acid. The detection of the [M+Na]⁺ adduct at m/z 285.1057 would further corroborate this finding.

A proposed fragmentation pathway for the [M+H]⁺ ion is depicted below. This pathway helps in the structural elucidation by identifying characteristic fragment ions.

Caption: Proposed ESI-MS Fragmentation Pathway.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for elucidating the detailed structure of a molecule in solution. It provides information about the chemical environment, connectivity, and stereochemistry of atoms. Both ¹H and ¹³C NMR are crucial for the complete structural assignment of N-(5-Amino-1-carboxypentyl)iminodiacetic acid.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: A small amount of the compound is dissolved in a suitable deuterated solvent, such as deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical as it can influence the chemical shifts of exchangeable protons (e.g., -COOH, -NH₂).

-

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used to acquire the spectra.[3]

-

Data Acquisition: Standard pulse sequences are used to acquire one-dimensional ¹H and ¹³C NMR spectra. For more detailed structural analysis, two-dimensional NMR experiments like COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to establish proton-proton and proton-carbon correlations, respectively.

¹H NMR Spectroscopic Data

The following table summarizes the expected ¹H NMR chemical shifts for a derivative of N-(5-Amino-1-carboxypentyl)iminodiacetic acid, as reported in the literature.[3] The assignments are proposed based on the known effects of substituent groups on proton chemical shifts.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Proposed Assignment |

| 7.36-7.20 | m | 5H | Aromatic protons (benzyl protecting group) |

| 4.98 | s | 2H | -CH₂-Ph |

| 3.41-3.20 | m | 5H | -N-CH(COOH)-, -N-CH₂-COOH |

| 2.92 | t | 2H | -CH₂-NH₂ |

| 1.58-1.24 | m | 6H | -(CH₂)₃- |

Note: This data is for a benzyl-protected derivative. The signals for the aromatic and benzylic protons would be absent in the unprotected compound.

Interpretation of ¹H NMR Spectra

The ¹H NMR spectrum provides a "fingerprint" of the molecule. The chemical shift of each proton is indicative of its electronic environment. For instance, the protons adjacent to the nitrogen and carboxyl groups are expected to be deshielded and appear at a higher chemical shift (downfield). The integration of each signal corresponds to the number of protons giving rise to that signal. The multiplicity (e.g., singlet, doublet, triplet, multiplet) arises from spin-spin coupling between neighboring protons and provides information about the connectivity of the atoms.

A detailed analysis of the multiplicities and coupling constants would allow for the unambiguous assignment of each proton in the molecule's backbone and side chains.

¹³C NMR Spectroscopic Data

While specific ¹³C NMR data for the title compound was not found in the initial search, a typical spectrum would exhibit signals for the carboxyl carbons, the methine and methylene carbons attached to the nitrogen, and the aliphatic carbons of the lysine backbone.

Expected ¹³C NMR Chemical Shift Ranges:

| Carbon Type | Expected Chemical Shift (δ) ppm |

| -COOH | 170-185 |

| -N-CH(COOH)- | 50-65 |

| -N-CH₂-COOH | 45-60 |

| -CH₂-NH₂ | 35-50 |

| -(CH₂)₃- | 20-40 |

Conclusion

The spectroscopic data obtained from Mass Spectrometry and Nuclear Magnetic Resonance spectroscopy provide a comprehensive structural characterization of N-(5-Amino-1-carboxypentyl)iminodiacetic acid. MS analysis confirms the molecular weight, while NMR spectroscopy elucidates the intricate details of the molecular framework. This guide has outlined the standard experimental procedures and provided an interpretation of the expected data, offering a valuable resource for scientists working with this important chelating agent. The combination of these powerful analytical techniques ensures the identity and purity of the compound, which is critical for its successful application in research and development.

References

-

PubChem. N-(5-Amino-1-carboxypentyl)iminodiacetic acid. Available from: [Link]

-

G-Biosciences. N-(5-Amino-1-carboxypentyl)iminodiacetic acid. Available from: [Link]

-

ResearchGate. A New Approach on the Amino Acid Lysine Quantification by UV-Visible Spectrophotometry. Available from: [Link]

-

Finest-Assay. (5S)-N-(5-Amino-1-carboxypentyl) iminodiacetic acid hydrate. Available from: [Link]

-

SIELC Technologies. Lysine. Available from: [Link]

-

SciSpace. Liquid Chromatographic Determination of the Total Available Free and Intrachain Lysine in Various Foods. Available from: [Link]

-

ScienceDirect. Discovery of lysine post-translational modifications through mass spectrometric detection. Available from: [Link]

Sources

- 1. N-(5-Amino-1-carboxypentyl)iminodiacetic acid | C10H18N2O6 | CID 7019830 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (S)-N-(5-AMINO-1-CARBOXYPENTYL)IMINODIACETIC ACID HYDRATE | 113231-05-3 [chemicalbook.com]

- 3. Reaction & Application on synthetic works of (S)-N-(5-Amino-1-Carboxypentyl)Iminodiacetic Acid Hydrate_Chemicalbook [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. biosynth.com [biosynth.com]

- 6. Discovery of lysine post-translational modifications through mass spectrometric detection - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Safe Handling of N-(5-Amino-1-carboxypentyl)iminodiacetic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

N-(5-Amino-1-carboxypentyl)iminodiacetic acid, also known by its synonyms Nα,Nα-Bis(carboxymethyl)-L-lysine or Lysine-N,N-diacetic acid, is a specialized chelating agent with significant applications in biotechnology and pharmaceutical research.[1] Its utility as a metal-chelating adsorbent is pivotal for metal ion affinity chromatography, a technique essential for the identification and rapid, single-step purification of gene products expressed as fusion proteins with a polyhistidine tag (His-tag).[1][2] Given its integral role in protein purification and immobilization on various surfaces for advanced assays, a thorough understanding of its safety and handling is paramount for all laboratory personnel.[1]

This guide provides a detailed overview of the critical safety protocols and handling procedures necessary to mitigate risks associated with N-(5-Amino-1-carboxypentyl)iminodiacetic acid. The information herein is synthesized from available safety data sheets and chemical databases to ensure a conservative and robust approach to laboratory safety.

Section 1: Chemical and Physical Identity

A foundational aspect of safe handling is the recognition of the compound's physical and chemical properties. These characteristics influence storage conditions, handling procedures, and emergency response.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₈N₂O₆ | [3][4] |

| Molecular Weight | 262.26 g/mol | [5][2][3] |

| CAS Number | 129179-17-5; 941689-36-7; 113231-05-3 | [5][3] |

| Appearance | White to off-white or pale yellowish-white solid powder | [2] |

| Melting Point | >208°C | [5] |

| Solubility | Soluble in water and DMSO | [6] |

| Storage Temperature | Varies by supplier; recommendations include 2-8°C and ambient temperature | [5][2][4] |

Section 2: Hazard Identification and GHS Classification

The classification of N-(5-Amino-1-carboxypentyl)iminodiacetic acid presents a notable ambiguity across various supplier safety data sheets (SDS). While some sources do not classify the substance as hazardous under GHS regulations[7], others provide a specific GHS classification indicating potential health risks.[5][3] This discrepancy underscores the importance of treating the substance with a high degree of caution, as its toxicological properties have not been exhaustively investigated.[8]

For the purpose of ensuring maximum safety, this guide adopts the more stringent classification. Researchers should handle this compound as potentially hazardous, adhering to the following GHS guidelines.

| Hazard Class | Hazard Statement | Pictogram | Signal Word |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Warning | |

| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | Warning | |

| Serious Eye Damage/Irritation (Category 2) | H319: Causes serious eye irritation | Warning | |

| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation | H335: May cause respiratory irritation | Warning |

Data sourced from PubChem and ChemicalBook.[5][3]

Section 3: Risk Assessment and Safe Handling Protocols

A proactive approach to risk mitigation involves a combination of robust engineering controls, appropriate personal protective equipment, and standardized handling procedures.

Engineering Controls

The primary line of defense is to minimize exposure at the source.

-

Ventilation: Always handle the solid compound and its solutions in a well-ventilated area. A certified chemical fume hood is recommended, especially when weighing the powder or preparing stock solutions, to prevent inhalation of dust.[9]

-

Safety Stations: A safety shower and an eyewash station must be readily accessible and in close proximity to the workstation.[8]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent dermal, ocular, and respiratory exposure.

| Protection Type | Specification | Rationale |

| Eye/Face | Chemical safety goggles or glasses with side shields | Protects against dust particles and splashes causing serious eye irritation.[8] |

| Hand | Compatible, chemical-resistant gloves (e.g., Nitrile rubber) | Prevents skin contact which can cause irritation.[8] |

| Body | Laboratory coat | Protects against contamination of personal clothing. |

| Respiratory | NIOSH/MSHA or EN 149 approved respirator | Required if dust is generated and ventilation is inadequate.[8] |

Standard Operating Procedure for Handling

Following a systematic workflow is critical for minimizing risk during routine laboratory tasks involving this compound.

Workflow for Weighing and Solubilizing N-(5-Amino-1-carboxypentyl)iminodiacetic acid

-

Preparation:

-

Designate a specific work area within a chemical fume hood.

-

Assemble all necessary equipment: analytical balance, weigh paper/boat, spatula, appropriate glassware, and solvent.

-

Ensure the fume hood sash is at the appropriate working height.

-

-

Donning PPE:

-

Put on a lab coat, chemical safety goggles, and nitrile gloves.

-

-

Weighing:

-

Carefully transfer the desired amount of the solid compound from the storage container to the weigh boat using a clean spatula.

-

Avoid generating dust. If any powder spills, clean it immediately following the spill cleanup protocol (Section 4.2).

-

Securely close the main storage container.

-

-

Solubilization:

-

Transfer the weighed powder into the designated glassware.

-

Slowly add the desired solvent (e.g., water, DMSO) to the solid.

-

Mix gently to dissolve.

-

-

Post-Handling:

-

Clean all equipment used.

-

Dispose of any contaminated materials (weigh boat, gloves) in the designated chemical waste stream.

-

Thoroughly wash hands with soap and water after removing gloves.

-

Caption: Workflow for Safe Handling.

Section 4: Emergency Procedures

Immediate and appropriate action is crucial in the event of an exposure or accidental release.

First-Aid Measures

Personnel should be familiar with these procedures before beginning work with the compound.

| Exposure Route | First-Aid Protocol | Source(s) |

| Inhalation | 1. Immediately move the exposed person to fresh air. 2. If breathing is difficult or has stopped, perform artificial respiration. 3. Keep the person warm and at rest. 4. Seek immediate medical attention. | [10] |

| Skin Contact | 1. Immediately wash the affected skin with plenty of soap and water for at least 15 minutes. 2. Remove any contaminated clothing. 3. If irritation persists, seek medical attention. | [8][10] |

| Eye Contact | 1. Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. 2. Remove contact lenses if present and easy to do. 3. Consult an ophthalmologist. | [8][10] |

| Ingestion | 1. Clean the mouth with water. 2. Call a poison control center or physician immediately for treatment advice. 3. Do not induce vomiting unless instructed to do so by medical personnel. |

Accidental Release and Spill Cleanup

A prompt and safe response can prevent a minor spill from escalating.

Protocol for Solid Spills:

-

Evacuate and Secure: Alert others in the area and restrict access.

-

Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

-

Personal Protection: Wear appropriate PPE, including respiratory protection, gloves, and eye protection.

-

Containment and Cleanup:

-

Avoid generating dust. Do not use a dry brush or compressed air.

-

Gently cover the spill with an inert absorbent material.

-

Mechanically recover the product (e.g., sweep or scoop) and place it into a suitable, labeled container for chemical waste disposal.[9]

-

-

Decontamination:

-

Wipe the spill area with a damp cloth or paper towel.

-

Clean the area with soap and water.

-

-

Disposal: Dispose of all contaminated cleaning materials and PPE as hazardous waste.

Caption: Spill Response and Cleanup Procedure.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, dry powder, foam, or carbon dioxide (CO₂).[9]

-

Specific Hazards: Hazardous combustion products may include nitrogen oxides (NOx) and carbon oxides (CO, CO₂).[9]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous decomposition products.[9]

Section 5: Storage and Disposal

Proper storage and disposal are final, critical steps in the chemical's lifecycle to ensure laboratory and environmental safety.

Storage Conditions

-

Container: Keep the container tightly closed and store in a dry place.[9]

-

Location: Store in a cool, well-ventilated area away from incompatible materials such as strong oxidizing agents.[8][9]

-

Temperature: Adhere to the supplier's recommendation. If no specific temperature is provided, storage at 2-8°C is a common and conservative practice for such reagents.[5]

Waste Disposal

-

All waste, including the chemical itself and any contaminated materials (e.g., gloves, weigh boats, paper towels), must be disposed of in accordance with local, state, and federal regulations.

-

Dispose of the contents and container at an approved waste disposal plant.[9] Do not allow the product to enter drains or soil.[8]

Conclusion

N-(5-Amino-1-carboxypentyl)iminodiacetic acid is an invaluable tool in modern bioscience research. While some data sheets may not classify it as hazardous, the existence of GHS warnings from authoritative sources necessitates a cautious and informed approach to its handling. By implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to the detailed procedures outlined in this guide, researchers can effectively mitigate potential risks. A culture of safety, grounded in a thorough understanding of the potential hazards, is the cornerstone of responsible and successful scientific inquiry.

References

-

G-Biosciences. Safety Data Sheet: N-(5-Amino-1-carboxypentyl)iminodiacetic acid. [Link]

-

PubChem. N-(5-Amino-1-carboxypentyl)iminodiacetic acid | C10H18N2O6 | CID 7019830. [Link]

-

G-Biosciences. (2019-06-28). Safety Data Sheet: N-(5-Amino-1-carboxypentyl)iminodiacetic acid. [Link]

-

Centers for Disease Control and Prevention (NIOSH). First Aid Procedures for Chemical Hazards. [Link]

-

G-Biosciences. N-(5-Amino-1-carboxypentyl)iminodiacetic acid. [Link]

-

Carl ROTH. (2025-03-17). Safety Data Sheet: (5S)-N-(5-Amino-1-carboxypentyl)iminodiacetic acid hydrate ≥95 %. [Link]

-

Carl ROTH. Voluntary safety information following the Safety Data Sheet format according to Regulation (EC) No. 1907/2006 (REACH). [Link]

-

Chemical-Suppliers. (5S)-N-(5-Amino-1-carboxypentyl)iminodiacetic Acid | CAS 113231-05-3. [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. N-(5-Amino-1-carboxypentyl)iminodiacetic acid [gbiosciences.com]

- 3. N-(5-Amino-1-carboxypentyl)iminodiacetic acid | C10H18N2O6 | CID 7019830 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. guidechem.com [guidechem.com]

- 5. N-(5-Amino-1-carboxypentyl)iminodiaceticacid | 129179-17-5 [amp.chemicalbook.com]

- 6. (5S)-N-(5-Amino-1-carboxypentyl)iminodiacetic Acid | CAS 113231-05-3 | Chemical-Suppliers [chemical-suppliers.eu]

- 7. carlroth.com [carlroth.com]

- 8. biosynth.com [biosynth.com]

- 9. fishersci.com [fishersci.com]

- 10. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

Protocol for using N-(5-Amino-1-carboxypentyl)iminodiacetic acid in protein purification.

Application Note & Protocol

High-Yield Purification of Polyhistidine-Tagged Proteins Using N-(5-Amino-1-carboxypentyl)iminodiacetic Acid (IDA) Affinity Chromatography

Abstract

Immobilized Metal Affinity Chromatography (IMAC) is a cornerstone technique for the purification of recombinant proteins engineered to feature a polyhistidine tag (His-tag).[1][2] The efficacy of IMAC is critically dependent on the chelating ligand used to immobilize the transition metal ions. This guide provides an in-depth analysis and a detailed protocol for using resins functionalized with N-(5-Amino-1-carboxypentyl)iminodiacetic acid, a specific form of Iminodiacetic acid (IDA). We will explore the mechanistic principles of IDA-based purification, its performance characteristics in comparison to Nitrilotriacetic acid (NTA), and provide a robust, field-proven protocol for maximizing the yield and purity of your target protein.

The Principle of IMAC and the Role of the Chelating Ligand

IMAC leverages the natural affinity of specific amino acid side chains, primarily the imidazole ring of histidine, for transition metal ions (e.g., Ni²⁺, Co²⁺, Cu²⁺, Zn²⁺).[1][3] In this method, a resin is functionalized with a chelating agent that immobilizes these metal ions, which then act as bait to capture His-tagged proteins from a complex mixture like a cell lysate.[2][4]

The choice of the chelating ligand is a critical determinant of the purification outcome, directly influencing binding capacity, purity, and metal ion stability. The two most prevalent ligands in commercial IMAC resins are Iminodiacetic acid (IDA) and Nitrilotriacetic acid (NTA).[5] N-(5-Amino-1-carboxypentyl)iminodiacetic acid is a lysine-derived form of IDA, sharing its core tridentate chelating structure.

Mechanistic Differences: IDA vs. NTA

The fundamental difference between IDA and NTA lies in their denticity—the number of coordination sites they use to bind a metal ion.

-

Iminodiacetic Acid (IDA): As a tridentate ligand, IDA coordinates the metal ion via one nitrogen atom and two carboxyl groups.[6][7] This leaves three of the metal ion's six coordination sites available to interact with the imidazole rings of the His-tag.[7]

-

Nitrilotriacetic Acid (NTA): As a tetradentate ligand, NTA uses four sites (one nitrogen and three carboxyl groups) to bind the metal ion more tightly.[8][9] This leaves only two coordination sites available for protein binding.[9]

This structural distinction leads to a critical trade-off between yield and purity. The greater number of available binding sites on IDA-charged resins often results in a higher protein binding capacity.[5][6] However, the weaker coordination of the metal ion makes IDA resins more prone to metal leaching and potentially higher non-specific binding compared to the more robust NTA resins.[4][10]

Key Performance Characteristics

The choice between an IDA-based or NTA-based resin should be guided by the specific goals of the purification. If the priority is maximizing protein yield for applications where absolute purity is secondary, IDA is often an excellent and cost-effective choice.[6] For applications requiring the highest purity, such as crystallography, NTA is typically preferred.[5][6]

Table 1: Comparative Analysis of IDA and NTA Resins

| Feature | Iminodiacetic Acid (IDA) | Nitrilotriacetic Acid (NTA) | Rationale & Causality |

| Coordination Sites | Tridentate (3-point binding)[6][8] | Tetradentate (4-point binding)[6][8] | NTA's extra carboxymethyl group provides a stronger, more stable chelation of the metal ion. |

| Protein Binding Sites | Three available sites[7] | Two available sites[9] | Fewer ligand-metal bonds leave more sites open for interaction with the His-tag. |

| Binding Capacity | Generally Higher[10] | Generally Lower[10] | More available binding sites per immobilized ion can lead to higher overall protein capture. |

| Purity of Eluted Protein | Good, but may have higher non-specific binding[8][10] | Generally Higher[8][10] | The tighter metal coordination by NTA reduces non-specific interactions from other proteins. |

| Metal Ion Leaching | Higher potential[4][10] | Significantly Lower[10] | Weaker tridentate chelation makes the metal ion more susceptible to stripping by chelators or reducing agents. |

| Resistance to Agents | More sensitive to EDTA and DTT[6] | More robust against EDTA and DTT[6] | Stronger chelation by NTA protects the metal ion from being stripped by competing agents. |

| Elution Conditions | Requires lower imidazole concentrations[4] | Requires higher imidazole concentrations | The protein's interaction with three sites is more easily disrupted by a competitive ligand than its interaction with two. |

| Cost | Generally less expensive[4][6] | Generally more expensive | The synthesis and coupling chemistry for NTA resins are typically more complex. |

Experimental Workflow for Protein Purification

The following diagram illustrates the standard workflow for purifying a His-tagged protein using an IDA-functionalized resin.

Caption: Workflow for His-tagged protein purification using IMAC.

Detailed Step-by-Step Protocol

This protocol is designed for purifying His-tagged proteins under native conditions using a gravity-flow column.

Materials and Reagents

-

Resin: N-(5-Amino-1-carboxypentyl)iminodiacetic acid coupled to agarose beads.

-

Metal Charging Solution: 50-100 mM NiSO₄ (or CoCl₂, CuCl₂, ZnCl₂) in deionized water.

-

Binding Buffer: 50 mM Sodium Phosphate, 300-500 mM NaCl, 10-20 mM Imidazole, pH 7.4-8.0.

-

Wash Buffer: 50 mM Sodium Phosphate, 300-500 mM NaCl, 20-40 mM Imidazole, pH 7.4-8.0.

-

Causality: Increasing the imidazole concentration removes more non-specifically bound proteins without eluting the target His-tagged protein.[1]

-

-

Elution Buffer: 50 mM Sodium Phosphate, 300 mM NaCl, 250-500 mM Imidazole, pH 7.4-8.0.

-

Causality: The high concentration of imidazole directly competes with the His-tag for binding to the immobilized nickel ions, thus displacing and eluting the target protein.[12]

-

-

Stripping Buffer: 50 mM Sodium Phosphate, 300 mM NaCl, 50 mM EDTA, pH 8.0.

-

Clarified Cell Lysate: Containing the His-tagged protein of interest.

Step 1: Resin Preparation and Metal Ion Charging

(If using uncharged resin)

-

Measure the required volume of resin slurry (e.g., 2 mL of a 50% slurry for a 1 mL resin bed).

-

Wash the resin with 5-10 column volumes (CV) of deionized water to remove the storage solution (e.g., 20% ethanol).[13]

-

Add 2 CV of the Metal Charging Solution (e.g., 100 mM NiSO₄) to the resin.[10]

-

Incubate on a rocker for 15-30 minutes at room temperature. The resin should turn a characteristic color (e.g., light blue for Ni²⁺).[14]

-

Wash the resin with 5-10 CV of deionized water to remove unbound metal ions.[14] The resin is now charged and ready for equilibration.

Step 2: Column Packing and Equilibration

-

Pour the charged resin slurry into a gravity-flow column. Allow the storage buffer to drain and the resin to settle into a uniform bed.

-

Equilibrate the packed resin by washing with 5-10 CV of Binding Buffer.[13] This ensures the resin environment matches the conditions of the protein sample for optimal binding.

Step 3: Sample Preparation and Loading

-

Prepare the cell lysate in a buffer compatible with the Binding Buffer. Ensure the lysate is clarified by centrifugation (e.g., >10,000 x g for 30 minutes) and/or filtration (0.45 µm filter) to prevent column clogging.[14][15]

-

Load the clarified lysate onto the equilibrated column. A slow flow rate (0.5-1 mL/min for a 1 mL column) is recommended to maximize the interaction time between the His-tagged protein and the resin.[12][13]

-

Collect the flow-through fraction for analysis (e.g., by SDS-PAGE) to ensure the target protein has bound to the resin.

Step 4: Washing

-

Wash the column with 10-20 CV of Wash Buffer.

-

Monitor the absorbance of the wash effluent at 280 nm (A₂₈₀). Continue washing until the A₂₈₀ returns to baseline, indicating that all unbound and weakly-bound proteins have been removed.

-

Collect wash fractions for analysis to confirm that the target protein was not prematurely eluted.

Step 5: Elution

-

Apply the Elution Buffer to the column. Since IDA resins often require lower imidazole concentrations for elution, a step gradient can be effective.[4] For example, use steps of 50, 100, and 250 mM imidazole.

-

Collect the eluate in fractions (e.g., 1 mL fractions for a 1 mL column).[13]

-

Analyze the collected fractions by SDS-PAGE to identify those containing the purified protein. Pool the purest fractions.

Step 6: Resin Regeneration and Storage

-